Cas no 1805387-43-2 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine
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- インチ: 1S/C7H5BrClF2NO/c8-2-3-1-4(13)5(7(10)11)12-6(3)9/h1,7,13H,2H2
- InChIKey: BIGRCUNOPAVJME-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(N=C(C(F)F)C(=C1)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029053424-1g |
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine |
1805387-43-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridineに関する追加情報
Comprehensive Overview of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805387-43-2)
3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine (CAS No. 1805387-43-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromomethyl, chloro, and difluoromethyl functional groups, has garnered attention for its potential in drug discovery and crop protection. Researchers are increasingly exploring its reactivity and utility in synthesizing novel bioactive molecules, making it a subject of interest in modern organic chemistry.
The structural complexity of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine offers versatile synthetic pathways, particularly in the development of heterocyclic compounds. Its hydroxypyridine core is a key motif in many biologically active substances, while the bromomethyl group serves as a valuable handle for further functionalization. This combination of features makes it a valuable intermediate for designing small-molecule inhibitors and agrochemical agents.
In recent years, the demand for fluorinated pyridines like this compound has surged due to their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group is particularly noteworthy, as it mimics the steric and electronic properties of a hydroxyl group while offering improved resistance to enzymatic degradation. This attribute aligns with the growing trend in medicinal chemistry to incorporate fluorine-containing moieties into drug candidates.
From an industrial perspective, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine is synthesized through multi-step processes involving halogenation and fluorination reactions. Its purity and stability are critical for ensuring consistent performance in downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound and verify its structural integrity.
The compound's potential extends to the field of sustainable agriculture, where researchers are investigating its derivatives as eco-friendly alternatives to traditional pesticides. Its chloro and difluoromethyl substituents contribute to its bioactivity, making it a candidate for developing next-generation crop protection agents. This aligns with global efforts to reduce the environmental impact of agricultural chemicals while maintaining efficacy.
In pharmaceutical research, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine serves as a building block for kinase inhibitors and anti-inflammatory drugs. Its ability to modulate protein-protein interactions has sparked interest in targeting challenging disease pathways. The compound's hydroxypyridine moiety is particularly valuable for metal coordination, which is relevant in designing chelation therapies and catalytic systems.
Safety and handling of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in cool, dry environments is recommended to maintain its stability. Material Safety Data Sheets (MSDS) provide detailed guidance on handling procedures to ensure workplace safety.
The future outlook for 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine appears promising, with ongoing research exploring its applications in precision medicine and green chemistry. As synthetic methodologies advance, this compound is expected to play a pivotal role in developing innovative solutions for healthcare and agriculture. Its unique structural features position it as a valuable asset in the toolkit of modern chemists and researchers.
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